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REACTION_CXSMILES
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Br[C:2]1[CH:7]=[C:6]([CH3:8])[C:5](Br)=[CH:4][C:3]=1[CH3:10].[C:11]1(B(O)O)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+].[CH3:26][CH2:27]O>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1(C)C=CC=CC=1>[C:11]1([C:2]2[CH:7]=[C:6]([CH3:8])[C:5]([C:27]3[CH:26]=[CH:4][CH:3]=[CH:2][CH:7]=3)=[CH:4][C:3]=2[CH3:10])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:2.3.4,^1:32,34,53,72|
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Name
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|
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Quantity
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52.8 g
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Type
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reactant
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|
Smiles
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BrC1=C(C=C(C(=C1)C)Br)C
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|
Name
|
|
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Quantity
|
53.6 g
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Type
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reactant
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|
Smiles
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C1(=CC=CC=C1)B(O)O
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|
Name
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|
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Quantity
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400 mL
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Type
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reactant
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|
Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
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|
Name
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|
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Quantity
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400 mL
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Type
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reactant
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|
Smiles
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CCO
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|
Name
|
|
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Quantity
|
2.3 g
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|
Type
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catalyst
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|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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|
Name
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|
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Quantity
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800 mL
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|
Type
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solvent
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|
Smiles
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C1(=CC=CC=C1)C
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|
Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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|
Details
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was degassed
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Type
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TEMPERATURE
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|
Details
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to cool to room temperature
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Type
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EXTRACTION
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Details
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The organic layer was extracted with ethyl acetate and water
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Type
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DRY_WITH_MATERIAL
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Details
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dried with anhydrous magnesium sulfate
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Type
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CUSTOM
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Details
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the solvent was removed
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Type
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CUSTOM
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Details
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the residue was purified by column chromatography on silica (hexane-dichloromethane)
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Name
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|
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Type
|
product
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|
Smiles
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C1(=CC=CC=C1)C1=C(C=C(C(=C1)C)C1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 168 mmol | |
| AMOUNT: MASS | 43.4 g | |
| YIELD: PERCENTYIELD | 84% |
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Source
|
Open Reaction Database (ORD) |
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Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |